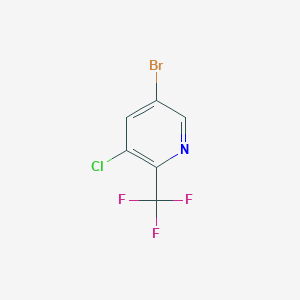![molecular formula C17H15N3O B6267114 4-[(2-methyl-6-phenylpyrimidin-4-yl)amino]phenol CAS No. 927966-69-6](/img/no-structure.png)
4-[(2-methyl-6-phenylpyrimidin-4-yl)amino]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-[(2-methyl-6-phenylpyrimidin-4-yl)amino]phenol” is an organic compound with the molecular formula C17H15N3O . It has a molecular weight of 277.32 . The compound belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring .
Molecular Structure Analysis
The SMILES string of this compound isOC1=CC=C(NC2=NC(C)=NC(C3=CC=CC=C3)=C2)C=C1 . This indicates that the compound has a phenol group (OC1=CC=C…C=C1) attached to a pyrimidine ring (NC2=NC©=NC(C3=CC=CC=C3)=C2) via an amino group (N). Physical And Chemical Properties Analysis
The compound “4-[(2-methyl-6-phenylpyrimidin-4-yl)amino]phenol” is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the sources I found.properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(2-methyl-6-phenylpyrimidin-4-yl)amino]phenol involves the reaction of 2-methyl-6-phenylpyrimidine-4-amine with 4-nitrophenol, followed by reduction of the nitro group to an amino group using a reducing agent such as tin(II) chloride or iron powder.", "Starting Materials": [ "2-methyl-6-phenylpyrimidine-4-amine", "4-nitrophenol", "reducing agent (e.g. tin(II) chloride or iron powder)", "solvent (e.g. ethanol or methanol)" ], "Reaction": [ "Step 1: Dissolve 2-methyl-6-phenylpyrimidine-4-amine (1 equiv.) and 4-nitrophenol (1 equiv.) in a suitable solvent (e.g. ethanol or methanol).", "Step 2: Add a catalytic amount of acid (e.g. hydrochloric acid) to the reaction mixture and heat the mixture to reflux for several hours.", "Step 3: Allow the reaction mixture to cool and filter off any precipitated solids.", "Step 4: Dissolve the crude product in a suitable solvent (e.g. ethanol or methanol).", "Step 5: Add a reducing agent (e.g. tin(II) chloride or iron powder) to the reaction mixture and heat the mixture to reflux for several hours.", "Step 6: Allow the reaction mixture to cool and filter off any precipitated solids.", "Step 7: Purify the crude product by recrystallization or column chromatography." ] } | |
CAS RN |
927966-69-6 |
Molecular Formula |
C17H15N3O |
Molecular Weight |
277.3 |
Purity |
94 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



